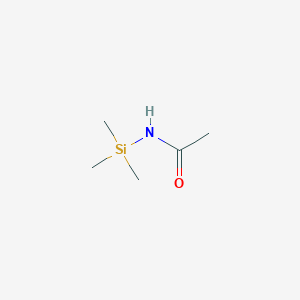
N-(Trimethylsilyl)acetamide
Vue d'ensemble
Description
N-(Trimethylsilyl)acetamide, also known as TMS acetamide, is a powerful silylating agent used for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols .
Molecular Structure Analysis
The molecular structure of N-(Trimethylsilyl)acetamide can be found in various chemical databases .Chemical Reactions Analysis
N-(Trimethylsilyl)acetamide is known to react with alcohols to give the corresponding trimethyl silyl ether, along with acetamide as a byproduct . It is also used as an allyl group scavenger and is compatible with Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups .Physical And Chemical Properties Analysis
N-(Trimethylsilyl)acetamide is a solid with a boiling point of 84 °C/18 mmHg and a melting point of 46-49 °C .Applications De Recherche Scientifique
Organic Building Blocks
N-(Trimethylsilyl)acetamide is used as an organic building block in various chemical reactions . It has a linear formula of CH3CONHSi(CH3)3 and a molecular weight of 131.25 .
Derivatization Reagent
It serves as a derivatization reagent for GC-MS analysis of phenolic acids in fruits . This allows for the identification and quantification of these compounds, which are important for understanding the nutritional and medicinal properties of fruits.
Desulfation of Polysaccharide Sulfates
N-(Trimethylsilyl)acetamide is used as a regioselective desulfation reagent . This is particularly useful in the study of polysaccharide sulfates, which are found in various biological systems and have significant roles in cellular functions.
Preparation of Trimethylsilyl Ethers
This compound is also used to prepare trimethylsilyl ethers of carbohydrates and alcohols . These ethers are often used as protecting groups in organic synthesis, allowing for selective reactions to occur.
Compatibility with Protecting Groups
The efficiency of N-(Trimethylsilyl)acetamide as an allyl group scavenger and its compatibility with Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups have been studied . This is important in peptide synthesis where protecting groups are widely used.
Derivatization of Polar Functional Groups
N-(Trimethylsilyl)acetamide is used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . This increases their volatility and stability, making them suitable for analysis by gas chromatography.
Mécanisme D'action
Target of Action
N-(Trimethylsilyl)acetamide, also known as TMS acetamide, is a silylating agent used in organic synthesis . It primarily targets various functional groups in organic compounds, such as amines, amides, carboxylic acids, alcohols, enols, and phenols . The role of these targets is to undergo a silylation reaction, which increases the volatility of the compound, making it suitable for gas chromatography .
Mode of Action
The mode of action of N-(Trimethylsilyl)acetamide involves a nucleophilic attack on the silicon atom of the silyl donor, producing a bimolecular transition state . This reaction results in the formation of volatile trimethylsilyl derivatives of the target functional groups . The reaction conditions are generally mild and neutral, and the byproducts are sufficiently volatile to be easily removed from the reaction mixture by evaporation under reduced pressure .
Biochemical Pathways
The biochemical pathways affected by N-(Trimethylsilyl)acetamide are those involved in the synthesis of various organic compounds. The silylation reaction catalyzed by this compound can activate various functional groups during the formation of nucleosides, peptides, and heterocycles . The downstream effects include the formation of volatile derivatives suitable for analysis by gas chromatography .
Pharmacokinetics
Its physical properties, such as its boiling point of 84°c at 18 mmhg and its density of 0.859±0.06 g/cm3 , suggest that it would have low bioavailability if administered orally or intravenously.
Result of Action
The result of the action of N-(Trimethylsilyl)acetamide is the formation of volatile trimethylsilyl derivatives of the target functional groups . These derivatives are more suitable for analysis by gas chromatography, allowing for the identification and quantification of the original compounds .
Action Environment
N-(Trimethylsilyl)acetamide is extremely sensitive to moisture . It reacts rapidly with solvents containing OH and NH groups . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental factors, particularly the presence of moisture. It is recommended to handle and store this compound in an inert atmosphere and at room temperature to maintain its stability .
Safety and Hazards
Propriétés
IUPAC Name |
N-trimethylsilylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFWUJCJKPUZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065454 | |
| Record name | Acetamide, N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)acetamide | |
CAS RN |
13435-12-6 | |
| Record name | Trimethylsilylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Trimethylsilyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trimethylsilyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)



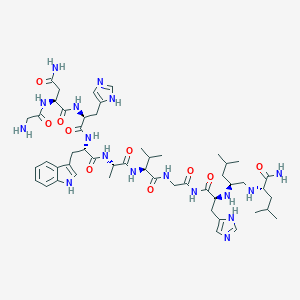

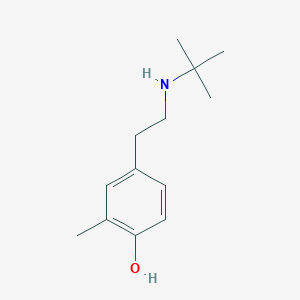


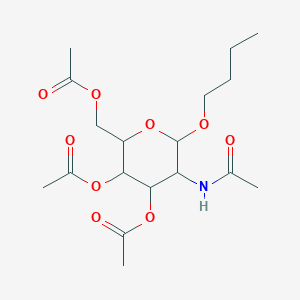

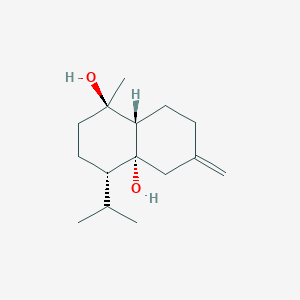
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)